N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine
N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine
Brand Name:
Vulcanchem
CAS No.:
131685-10-4
VCID:
VC0026212
InChI:
InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1/i1D3
SMILES:
CC(=O)NC(CSC(=O)NC)C(=O)O
Molecular Formula:
C7H12N2O4S
Molecular Weight:
223.261
N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine
CAS No.: 131685-10-4
Reference Standards
VCID: VC0026212
Molecular Formula: C7H12N2O4S
Molecular Weight: 223.261
CAS No. | 131685-10-4 |
---|---|
Product Name | N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine |
Molecular Formula | C7H12N2O4S |
Molecular Weight | 223.261 |
IUPAC Name | (2R)-3-(methylcarbamoylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Standard InChI | InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1/i1D3 |
Standard InChIKey | MXRPNYMMDLFYDL-MQBGRFPLSA-N |
SMILES | CC(=O)NC(CSC(=O)NC)C(=O)O |
Synonyms | S-(N-Methylcarbamoyl)-N-(acetyl-d3)cysteine; |
PubChem Compound | 46780036 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume